molecular formula C9H6BrNO B3167245 5-Bromoisoquinolin-6-ol CAS No. 918488-42-3

5-Bromoisoquinolin-6-ol

Cat. No. B3167245
CAS RN: 918488-42-3
M. Wt: 224.05 g/mol
InChI Key: UAKCWZYJYLLDBJ-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-6-ol is a chemical compound that belongs to the class of heterocyclic compounds. It is an important chemical compound in the field of organic chemistry and has various applications in scientific research.

Mechanism of Action

The mechanism of action of 5-Bromoisoquinolin-6-ol is not fully understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA. It is also known to inhibit the activity of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-Bromoisoquinolin-6-ol has various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. It is also known to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromoisoquinolin-6-ol in lab experiments is its fluorescent properties, which make it a useful tool for studying the structure and function of biomolecules. However, its limitations include its potential toxicity and the need for careful handling.

Future Directions

There are various future directions for the use of 5-Bromoisoquinolin-6-ol in scientific research. One area of research is the development of new fluorescent probes that can be used to study biomolecules. Another area of research is the development of new synthetic methods for 5-Bromoisoquinolin-6-ol and its derivatives. Additionally, there is potential for the use of 5-Bromoisoquinolin-6-ol in the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 5-Bromoisoquinolin-6-ol is an important chemical compound in the field of organic chemistry and has various applications in scientific research. Its fluorescent properties make it a useful tool for studying the structure and function of biomolecules, and its potential for the development of new drugs makes it a promising area of research. However, its potential toxicity and the need for careful handling should be taken into consideration when using it in lab experiments.

Scientific Research Applications

5-Bromoisoquinolin-6-ol has various applications in scientific research. It is used as a fluorescent probe to study the structure and function of proteins, DNA, and RNA. It is also used in the synthesis of various organic compounds, such as heterocyclic compounds, and as a reagent in organic synthesis.

properties

IUPAC Name

5-bromoisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKCWZYJYLLDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313558
Record name 5-Bromo-6-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisoquinolin-6-ol

CAS RN

918488-42-3
Record name 5-Bromo-6-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918488-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.9 mL (19.18 g, 120 mmol) of bromine were added dropwise to a suspension of 17.42 g (120 mmol) of compound 7 in 250 mL of chloroform at room temperature. After stirring for 2 h ethyl acetate was added. The precipitate was filtered, washed with ethyl acetate and dried. Aqueous NaHCO3 solution was added carefully. The precipitate was filtered and washed with NaHCO3 solution until the filtrate had a pH of 8. Drying gave 23.78 g (88%) of compound 9 as an off-white solid.
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
17.42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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